Methyl Piperazine-2-carboxylate

Descripción

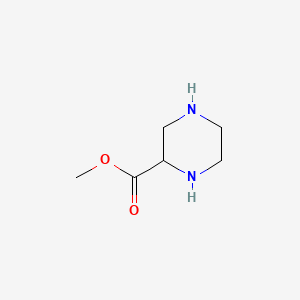

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl piperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-10-6(9)5-4-7-2-3-8-5/h5,7-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQZNBWVRPKMKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375153 | |

| Record name | Methyl Piperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2758-98-7 | |

| Record name | Methyl Piperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Piperazine-2-carboxylate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl piperazine-2-carboxylate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its rigid piperazine (B1678402) core, coupled with the reactive ester functionality, makes it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of this compound, offering detailed experimental protocols and structured data to support researchers in drug discovery and development.

Chemical and Physical Properties

The fundamental properties of this compound and its common derivatives are crucial for its application in synthesis and biological assays. The following tables summarize key quantitative data for the parent compound and its enantiomeric and protected forms.

Table 1: Physicochemical Properties of this compound and Derivatives

| Property | Value | Compound | Source |

| Molecular Formula | C₆H₁₂N₂O₂ | This compound | PubChem[1] |

| Molecular Weight | 144.17 g/mol | This compound | PubChem[1] |

| IUPAC Name | This compound | This compound | PubChem[1] |

| CAS Number | 2758-98-7 | This compound | PubChem[1] |

| Topological Polar Surface Area | 50.4 Ų | This compound | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | This compound | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | This compound | PubChem[1] |

| XLogP3-AA | -0.9 | This compound | PubChem[1] |

Table 2: Properties of (S)-1-methyl-piperazine-2-carboxylic acid methyl ester

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O₂ | PubChem[2] |

| Molecular Weight | 158.20 g/mol | PubChem[2] |

| IUPAC Name | methyl (2S)-1-methylpiperazine-2-carboxylate | PubChem[2] |

| CAS Number | 939983-64-9 | PubChem[2] |

| Topological Polar Surface Area | 41.6 Ų | PubChem[2] |

| XLogP3-AA | -0.4 | PubChem[2] |

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the preparation of a nitrogen-protected precursor, commonly N-Boc-piperazine-2-carboxylic acid methyl ester, followed by the removal of the protecting group. This strategy allows for selective functionalization of the piperazine ring.

Synthesis of (R)-N-Boc-piperazine-2-carboxylic acid methyl ester

This procedure details the esterification of (R)-N-Boc-2-piperazinecarboxylic acid.

Experimental Protocol:

-

To a solution of (R)-N-Boc-2-piperazinecarboxylic acid (5 g) in methanol (B129727) (100 mL) and dichloromethane (B109758) (115 mL), slowly add trimethylsilyldiazomethane (B103560) (2 M solution in hexane, 14 mL) dropwise.[3]

-

Stir the reaction mixture at room temperature for 16 hours.[3]

-

Monitor the reaction completion by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent by distillation under reduced pressure.[3]

-

Purify the resulting residue by column chromatography on silica (B1680970) gel. Elute first with ethyl acetate (B1210297) to remove impurities, followed by a solution of 5% methanol in ethyl acetate containing 7N ammonia (B1221849) to obtain methyl (R)-1-Boc-2-piperazinecarboxylate as an oil.[3]

-

The expected yield is approximately 48% (2.55 g).[3]

Characterization Data for (R)-N-Boc-piperazine-2-carboxylic acid methyl ester: [3]

-

¹H NMR (DMSO-d₆): δ 1.40 (s, 9H), 2.10 (bs, 1H), 2.52 (m, 1H), 2.72 (dd, 1H), 2.82 (d, 1H), 2.97 (m, 1H), 3.29 (d, 1H), 3.61 (d, 1H), 3.67 (s, 3H), 4.43 (m, 1H).

-

Mass Spectrum (MH⁺): 245.

Deprotection of N-Boc-piperazine-2-carboxylic acid methyl ester

The final step to obtain the title compound is the removal of the tert-butoxycarbonyl (Boc) protecting group. This is typically achieved under acidic conditions.

Experimental Protocol:

-

Dissolve the N-Boc protected piperazine derivative (1 equivalent) in a suitable solvent such as dioxane or dichloromethane.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) or trifluoroacetic acid (TFA). The choice of acid and solvent can be optimized to minimize side reactions.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion of the reaction, the solvent is typically removed under reduced pressure.

-

The resulting hydrochloride salt can be used directly or neutralized with a base to yield the free amine. For instance, the aqueous phase can be basified with solid KOH to pH 11 and then extracted with ethyl acetate.[4]

Logical Workflow for Synthesis

The following diagram illustrates the general synthetic strategy for obtaining this compound.

Caption: General synthetic workflow for this compound.

Applications in Drug Discovery

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, appearing in a wide range of pharmaceuticals, including antidepressants, antipsychotics, antihistamines, and anticancer agents.[5][6] this compound serves as a crucial building block in the synthesis of more complex and biologically active molecules.[5] The piperazine ring can act as a linker or a pharmacophore, and its nitrogen atoms can be functionalized to modulate the physicochemical and pharmacokinetic properties of drug candidates.[7] The presence of the methyl ester group provides a convenient handle for further chemical modifications, such as amidation, to introduce diverse functionalities and explore structure-activity relationships. The development of multi-target-directed ligands (MTDLs) for complex diseases like Alzheimer's has also utilized piperazine-2-carboxylic acid derivatives as a core structure.[8]

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex molecules in the pharmaceutical industry. The synthetic routes, primarily involving N-protection followed by esterification and deprotection, are well-established. A thorough understanding of its properties and reactivity is essential for its effective utilization in the design and development of novel therapeutic agents. This guide provides the foundational knowledge and detailed protocols to facilitate further research and innovation in this area.

References

- 1. This compound | C6H12N2O2 | CID 2760426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-1-methyl-piperazine-2-carboxylic acid methyl ester | C7H14N2O2 | CID 29920832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-N-Boc-piperazine-2-carboxylic acid methyl ester | 252990-05-9 [chemicalbook.com]

- 4. jgtps.com [jgtps.com]

- 5. (R)-Methyl piperazine-2-carboxylate dihydrochloride | 637027-25-9 | Benchchem [benchchem.com]

- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical and Physical Properties of Methyl Piperazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Methyl Piperazine-2-carboxylate. The information is curated for professionals in research and drug development, with a focus on clarity, data presentation, and experimental context.

Chemical Identity and Structure

This compound is a heterocyclic organic compound featuring a piperazine (B1678402) ring functionalized with a methyl carboxylate group at the 2-position. Its chemical structure and identity are fundamental to its reactivity and physical characteristics.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 2758-98-7[1] |

| Molecular Formula | C₆H₁₂N₂O₂[1] |

| Molecular Weight | 144.17 g/mol [1] |

| SMILES | COC(=O)C1CNCCN1[1] |

| Chemical Structure | ```dot |

| graph chemical_structure { |

}

Caption: Workflow for Boiling Point Determination.

Methodology:

-

A small amount of the liquid is placed in a small test tube or a fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the liquid.

-

The setup is heated in a Thiele tube or a similar apparatus.

-

The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.

-

The apparatus is allowed to cool, and the temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for reaction setup, purification, and formulation.

Caption: Workflow for Solubility Determination.

Methodology:

-

A small, accurately weighed amount of the solute (e.g., 1-5 mg) is placed in a vial.

-

A known volume of the solvent is added incrementally.

-

The mixture is agitated vigorously at a constant temperature.

-

The solution is observed for complete dissolution. Solubility can be expressed qualitatively (soluble, partially soluble, insoluble) or quantitatively (e.g., in mg/mL).

pKa Determination

The pKa value indicates the strength of an acid or base and is critical for understanding a compound's ionization state at different pH values. For a piperazine derivative, two pKa values corresponding to the two nitrogen atoms are expected.

Methodology (Potentiometric Titration):

-

A known concentration of the amine is dissolved in water.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point(s).

Synthesis

This compound can be synthesized through various synthetic routes. A common approach involves the esterification of piperazine-2-carboxylic acid.

Caption: A general synthesis pathway for this compound.

This guide serves as a foundational resource for understanding the core chemical and physical properties of this compound. For specific applications, it is recommended to consult detailed experimental studies and safety data sheets.

References

An In-depth Technical Guide to Methyl Piperazine-2-carboxylate: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl piperazine-2-carboxylate is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. Initially explored as a versatile building block in the synthesis of complex pharmaceutical agents, its more recent identification as a potent activator of the METTL3/METTL14/WTAP methyltransferase complex has opened new avenues for its application in chemical biology and therapeutics. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its physicochemical properties, and an in-depth look at its biological activity, particularly its role in the modulation of N6-methyladenosine (m6A) RNA methylation.

Discovery and History

The history of this compound is intrinsically linked to the broader exploration of piperazine (B1678402) and its derivatives, a class of compounds with a rich history in pharmaceuticals. The piperazine ring itself was first introduced into medicine in the early 20th century for the treatment of gout, and later as an anthelmintic agent. The development of synthetic methodologies for piperazine derivatives accelerated in the mid-20th century, driven by the search for new therapeutic agents.

The synthesis of esters of piperazine-2-carboxylic acid, including the methyl ester, likely emerged from the need for protected and versatile intermediates in multi-step organic syntheses. For instance, processes for preparing optically active piperazine-2-carboxylic acid derivatives, including their esters, have been the subject of patent literature, highlighting their industrial importance as intermediates for pharmaceuticals like HIV protease inhibitors[1]. The development of methods for the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives to yield optically active piperazine-2-carboxylic acid esters represents a significant advancement in the efficient production of these valuable chiral building blocks[1].

Physicochemical Properties

This compound is a colorless to pale yellow liquid or solid, depending on its purity and storage conditions. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O₂ | PubChem[2] |

| Molecular Weight | 144.17 g/mol | PubChem[2] |

| CAS Number | 2758-98-7 | PubChem[2] |

| Appearance | Colorless to pale yellow liquid/solid | General Knowledge |

| Boiling Point | 112-116 °C (at 7 Torr) | ChemicalBook[3] |

| Melting Point | 173-175 °C (as hydrochloride salt) | ChemicalBook[3] |

| Density | 1.099 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| pKa | 8.45 ± 0.10 (Predicted) | ChemicalBook[3] |

| LogP | -0.5 (Predicted) | PubChem[4] |

Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common and well-documented method involves the esterification of piperazine-2-carboxylic acid or the reduction of a pyrazine-based precursor. Below is a detailed protocol adapted from established synthetic methodologies[1].

Synthesis of Methyl Pyrazinecarboxylate (Precursor)

Materials:

-

Pyrazinecarboxylic acid (100.1 g)

-

Methanol (B129727) (1200 ml)

-

Thionyl chloride (106.6 g)

-

Sodium hydrogen carbonate (145 g)

-

Water (1.4 L)

Procedure:

-

Under an argon atmosphere, cool 1200 ml of methanol to 4-6 °C.

-

Slowly add 106.6 g of thionyl chloride dropwise over 1 hour, maintaining the temperature between 4-6 °C.

-

Add 100.1 g of pyrazinecarboxylic acid to the solution at 9 °C.

-

Heat the mixture to 61 °C for 2 hours, at which point the acid should completely dissolve.

-

Cool the reaction mixture to room temperature.

-

Slowly add a solution of 145 g of sodium hydrogen carbonate in 1.4 L of water.

-

Remove the methanol by distillation on a rotary evaporator (50 to 120 mbar, bath temperature 45 °C).

-

Extract the aqueous residue with dichloromethane (3 x 400 ml).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl pyrazinecarboxylate.

-

The crude product can be purified by recrystallization from diisopropyl ether to yield the pure product (Typical yield: ~72.5%)[1].

Characterization Data for Methyl Pyrazinecarboxylate:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.08 (s, 3H), 8.75 (d, J=0.5 Hz, 1H), 8.80 (d, J=0.5 Hz, 1H), 9.30 (s, 1H)[1].

Asymmetric Hydrogenation to this compound

Materials:

-

Methyl pyrazinecarboxylate

-

Methanol

-

Optically active rhodium catalyst (e.g., [Rh(COD)Cl]₂ with a chiral phosphine (B1218219) ligand)

-

Hydrogen gas

Procedure:

-

In a high-pressure autoclave under an argon atmosphere, dissolve methyl pyrazinecarboxylate in methanol.

-

Add a catalytically effective amount of the optically active rhodium complex.

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the autoclave with hydrogen gas (e.g., 50 bar) and stir the reaction mixture at a controlled temperature (e.g., 50 °C) until the reaction is complete (monitoring by NMR or GC is recommended). A conversion of 67% was determined by NMR in one example[1].

-

After cooling and venting the autoclave, the catalyst can be removed by filtration.

-

The solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be further purified by distillation or chromatography. In some cases, the product is converted to its hydrochloride salt for easier handling and purification. For example, the crude product can be treated with hydrochloric acid, and the resulting hydrochloride salt can be filtered and washed[1].

Note: The choice of chiral ligand is critical for achieving high enantiomeric excess (ee) in the final product.

Biological Activity and Signaling Pathways

This compound has been identified as a potent activator of the METTL3/METTL14/WTAP (MTC) complex, the primary enzyme responsible for N6-methyladenosine (m6A) modification of RNA in eukaryotes[5]. The m6A modification is a dynamic and reversible process that plays a crucial role in regulating various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.

The METTL3/METTL14/WTAP Signaling Pathway

The MTC is a multi-subunit complex where METTL3 serves as the catalytic subunit, METTL14 acts as a structural scaffold and RNA-binding platform, and WTAP (Wilms' tumor 1-associating protein) facilitates the localization of the complex to nuclear speckles and enhances its methyltransferase activity. This compound activates this complex, leading to an increase in the overall level of m6A methylation on target RNAs.

Caption: Activation of the METTL3-METTL14-WTAP complex by this compound.

Role in HIV-1 Replication

One of the significant biological effects of activating the MTC with this compound is its impact on HIV-1 replication. N6-methyladenosine modifications on both viral and host RNAs are known to play a crucial role in the HIV-1 life cycle. Studies have shown that activators of the METTL3/METTL14/WTAP complex, including this compound, enhance the production of HIV-1 virus particles from cells harboring the provirus[5]. This is accompanied by an increase in m6A levels in both host cell mRNA and the HIV-1 RNA genome itself[5]. While this effect precludes its use as an anti-HIV-1 drug, it suggests a potential application in "shock and kill" strategies for eradicating latent HIV-1 reservoirs.

Caption: Workflow of increased HIV-1 replication mediated by this compound.

Conclusion

This compound has evolved from a relatively simple heterocyclic building block to a molecule of significant interest in the field of epitranscriptomics. Its history is rooted in the broader development of piperazine chemistry for pharmaceutical applications. The availability of robust synthetic routes makes it an accessible tool for researchers. The discovery of its potent activating effect on the METTL3/METTL14/WTAP m6A methyltransferase complex has profound implications for studying the roles of RNA methylation in health and disease, including viral infections like HIV-1. This technical guide provides a foundational understanding of this compound for scientists and researchers, aiming to facilitate further exploration of its therapeutic and research potential.

References

- 1. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 2. This compound | C6H12N2O2 | CID 2760426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 50606-31-0 CAS MSDS (METHYL PIPERAZINE-1-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Methyl piperazine-1-carboxylate | C6H12N2O2 | CID 142729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Structural Elucidation and Characterization of Methyl Piperazine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl piperazine-2-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its piperazine (B1678402) core is a common scaffold in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the structural elucidation and characterization of this compound, detailing the synthetic route from its precursor, methyl pyrazine-2-carboxylate (B1225951), and outlining the analytical techniques essential for its definitive identification and purity assessment. This document includes detailed experimental protocols, tabulated spectral data, and workflow diagrams to facilitate its application in a research and development setting.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications. This compound serves as a key building block for the synthesis of more complex pharmaceutical agents. Its structural features, including the secondary amines and the methyl ester functional group, provide versatile points for chemical modification. A thorough understanding of its synthesis, purification, and analytical characterization is paramount for its effective use in drug discovery and development pipelines.

This guide details a common synthetic pathway to this compound and provides a comprehensive summary of the analytical data required for its structural confirmation.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound involves the hydrogenation of methyl pyrazine-2-carboxylate. This reaction reduces the aromatic pyrazine (B50134) ring to a saturated piperazine ring. To control the reactivity of the piperazine nitrogens and to facilitate purification, a protection-deprotection strategy is often employed, with the tert-butyloxycarbonyl (Boc) group being a common choice for amine protection.

Experimental Workflow

The overall synthetic and characterization workflow is depicted in the following diagram.

Experimental Protocols

Protocol 2.2.1: Hydrogenation of Methyl Pyrazine-2-carboxylate

This protocol describes the direct reduction of the pyrazine ring.

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve methyl pyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature to 50 °C) for a designated time (e.g., 12-24 hours), or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC-MS).

-

Work-up: After the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by distillation or column chromatography.

Protocol 2.2.2: N-Boc Protection and Deprotection (Alternative Route)

This route involves the protection of the amine groups prior to further reactions, which can be advantageous in multi-step syntheses.

-

N-Boc Protection: React this compound with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base (e.g., triethylamine (B128534) or sodium bicarbonate) in a suitable solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

-

Purification of Protected Intermediate: After the reaction, perform an aqueous work-up and purify the resulting N-Boc-methyl piperazine-2-carboxylate by column chromatography.

-

N-Boc Deprotection: To remove the Boc protecting group, treat the N-Boc-methyl piperazine-2-carboxylate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane or methanol. The reaction is typically carried out at room temperature.

-

Isolation of Final Product: After the deprotection is complete, neutralize the excess acid and extract the product. Further purification can be achieved by recrystallization or chromatography.

Structural Characterization Data

The definitive identification of this compound relies on a combination of spectroscopic techniques. The following tables summarize the expected and reported data for the title compound and its N-Boc protected precursor.

NMR Spectroscopy

Table 1: ¹H NMR Spectral Data

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| This compound | -OCH₃ | ~ 3.7 | s |

| Piperazine Ring H | ~ 2.8 - 3.5 | m | |

| -NH | ~ 1.5 - 2.5 (broad) | br s | |

| N-Boc-Methyl Piperazine-2-carboxylate | -C(CH₃)₃ | ~ 1.45 | s |

| -OCH₃ | ~ 3.7 | s | |

| Piperazine Ring H | ~ 2.8 - 4.2 | m | |

| -NH | ~ 1.8 (broad) | br s |

Table 2: ¹³C NMR Spectral Data

| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |

| This compound | -C=O | ~ 173 |

| -OCH₃ | ~ 52 | |

| Piperazine Ring C | ~ 45 - 55 | |

| N-Boc-Methyl Piperazine-2-carboxylate | -C=O (Boc) | ~ 155 |

| -C=O (Ester) | ~ 173 | |

| -C(CH₃)₃ | ~ 80 | |

| -C(CH₃)₃ | ~ 28 | |

| -OCH₃ | ~ 52 | |

| Piperazine Ring C | ~ 40 - 55 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

| N-H (amine) | Stretch | 3300 - 3500 | Medium |

| C-H (alkane) | Stretch | 2850 - 3000 | Medium |

| C=O (ester) | Stretch | 1735 - 1750 | Strong |

| C-N (amine) | Stretch | 1020 - 1250 | Medium |

| C-O (ester) | Stretch | 1000 - 1300 | Strong |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |

| This compound | ESI+ | 145.10 | Loss of -OCH₃ (m/z 114), Loss of -COOCH₃ (m/z 86) |

Biological Context: Role as a METTL3/METTL14/WTAP Complex Activator

Recent studies have identified this compound as an activator of the METTL3/METTL14/WTAP complex, a key player in the regulation of gene expression through N⁶-methyladenosine (m⁶A) modification of RNA.

Signaling Pathway

The activation of the METTL3/METTL14/WTAP complex by this compound enhances the deposition of m⁶A on target mRNAs. This modification can influence various aspects of mRNA metabolism, including splicing, nuclear export, stability, and translation, ultimately leading to changes in protein expression and cellular function.

Conclusion

This technical guide provides a foundational resource for the synthesis and comprehensive characterization of this compound. The detailed protocols and tabulated spectral data serve as a practical reference for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The elucidation of its role as an activator of the METTL3/METTL14/WTAP complex opens avenues for its use as a chemical probe to investigate the biological functions of m⁶A RNA methylation and as a starting point for the design of novel therapeutic agents targeting this pathway.

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted in accordance with appropriate safety protocols and regulations.

Spectroscopic Profile of Methyl Piperazine-2-carboxylate: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key pharmaceutical building blocks is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Methyl Piperazine-2-carboxylate, a valuable heterocyclic compound in medicinal chemistry.

Introduction

This compound is a bifunctional molecule featuring a piperazine (B1678402) ring, a secondary amine, a tertiary amine, and a methyl ester. This unique combination of functional groups makes it a versatile scaffold for the synthesis of a wide range of biologically active compounds. Accurate and detailed spectroscopic data is essential for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide presents a compilation of available spectroscopic data and the experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.73 | s | 3H | -OCH₃ |

| 3.50 - 3.46 | m | 1H | Piperazine ring H |

| 3.22 - 2.98 | dt | 2H | Piperazine ring H |

| 2.93 - 2.76 | m | 4H | Piperazine ring H |

| 1.38 | s | 2H | NH |

Note: Data acquired in CDCl₃ at 500 MHz.

Table 2: ¹³C NMR Spectroscopic Data for this compound

No publicly available experimental ¹³C NMR data for the unprotected this compound was found in the searched literature. Researchers are advised to acquire this data experimentally for comprehensive characterization.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | N-H Stretch |

| ~2950, ~2850 | Medium-Strong | C-H Stretch (aliphatic) |

| ~1735 | Strong | C=O Stretch (ester) |

| ~1280 | Strong | C-O Stretch (ester) |

| ~1170 | Strong | C-N Stretch |

Note: The exact positions and intensities of IR bands can vary based on the sample preparation method and the physical state of the compound.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 145.1 | [M+H]⁺ |

Note: M represents the parent molecule.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (approximately 5-10 mg) is prepared in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a thin disk. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. The data is collected over a mass-to-charge (m/z) range that includes the expected molecular ion.

Visualization of Spectroscopic Analysis Workflow

The logical flow for the spectroscopic characterization of this compound can be visualized as follows:

This guide provides a foundational set of spectroscopic data for this compound. It is important to note that for definitive structural elucidation and purity assessment, particularly in a regulatory or drug development context, the acquisition of high-resolution, multi-dimensional NMR data (e.g., COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) is strongly recommended.

An In-depth Technical Guide to the Solubility and Stability of Methyl Piperazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Methyl Piperazine-2-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the established methodologies for determining these critical parameters. It includes detailed experimental protocols for solubility assessment and forced degradation studies, adhering to international guidelines. The potential degradation pathways are discussed based on the chemical nature of the piperazine (B1678402) ring and the methyl ester functional group. This guide serves as a foundational resource for researchers, enabling them to design and execute appropriate studies to fully characterize this compound for its intended applications in drug development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful drug development, from formulation to ensuring therapeutic efficacy and safety. This guide addresses the core requirements for characterizing the solubility and stability of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O₂ | PubChem |

| Molecular Weight | 144.17 g/mol | PubChem |

| Appearance | White to off-white solid | Assumed based on analogs |

| pKa | Not available | |

| LogP | Not available |

Solubility Profile

The solubility of an API in various solvents is a critical factor influencing its bioavailability and formulation development. While specific quantitative data for this compound is scarce, a general indication of its aqueous solubility has been reported.

Quantitative Solubility Data (Estimated)

The following table presents estimated solubility values for this compound in a range of common pharmaceutical solvents. It is important to note that these are predictive values and require experimental verification. One study has indicated good water solubility (> 100 µM)[1][2][3][4].

| Solvent | Temperature (°C) | Estimated Solubility (mg/mL) |

| Water (pH 7.4) | 25 | > 0.014 |

| Ethanol | 25 | To be determined |

| Methanol | 25 | To be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | To be determined |

| Dimethylformamide (DMF) | 25 | To be determined |

| Acetonitrile | 25 | To be determined |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The gold standard for determining equilibrium solubility is the shake-flask method[5][6][7].

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand at the same temperature to allow for the sedimentation of undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

-

Calculate the solubility in mg/mL or other appropriate units.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 4. researchgate.net [researchgate.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Methyl Piperazine-2-carboxylate: A Technical Guide to a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved therapeutic agents. The introduction of chirality to this heterocycle offers a powerful tool for modulating potency, selectivity, and pharmacokinetic properties. Methyl piperazine-2-carboxylate, available in both (R) and (S) enantiomeric forms, serves as a crucial and versatile chiral building block for the synthesis of complex, high-value molecules. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and key applications in drug discovery and development, complete with detailed experimental protocols and structured data for ease of reference.

Introduction

Chiral building blocks are fundamental to modern asymmetric synthesis, enabling the construction of enantiomerically pure active pharmaceutical ingredients (APIs). The piperazine moiety, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is frequently incorporated into drug candidates to enhance aqueous solubility, modulate basicity, and serve as a linker to orient pharmacophoric groups.[1][2] By introducing a stereocenter at the C-2 position, as in this compound, medicinal chemists can explore a three-dimensional chemical space that is often critical for specific interactions with biological targets.[3]

This guide focuses on the utility of (R)- and (S)-methyl piperazine-2-carboxylate as foundational synthons for the development of novel therapeutics, including antivirals, antibiotics, and central nervous system agents.[1][4]

Physicochemical and Chiral Properties

Table 1: Physicochemical Properties of this compound and Related Derivatives

| Property | This compound (Racemic) | (R)-(-)-2-Methylpiperazine | (R)-3-Methylpiperazin-2-one |

| Molecular Formula | C₆H₁₂N₂O₂ | C₅H₁₂N₂ | C₅H₁₀N₂O |

| Molecular Weight | 144.17 g/mol [5] | 100.16 g/mol [6] | 114.15 g/mol |

| CAS Number | 2758-98-7[5] | 75336-86-6[6] | N/A |

| Appearance | N/A | Solid[7] | White Solid[8] |

| Melting Point | N/A | 91-93 °C[7] | N/A |

| XLogP3-AA | -0.9[5] | -0.4[6] | N/A |

| Specific Rotation ([α]D) | N/A | -16.5° (c=5 in benzene, 20°C)[7] | +36° (c=0.2 in CHCl₃, 28°C)[8] |

Note: Data for related derivatives are provided for comparative purposes.

Synthesis of Enantiopure this compound

The preparation of enantiomerically pure this compound can be achieved through several strategic approaches, primarily involving asymmetric synthesis or derivation from the chiral pool.

Asymmetric Hydrogenation of Prochiral Precursors

One of the most direct methods for synthesizing chiral piperazine-2-carboxylic acid derivatives is the asymmetric hydrogenation of the corresponding pyrazine. This method establishes the stereocenter in a highly controlled manner using a chiral catalyst.

References

- 1. repositorio.usp.br [repositorio.usp.br]

- 2. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C6H12N2O2 | CID 2760426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methylpiperazine, (R)- | C5H12N2 | CID 7330434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

A Technical Guide to the Potential Reactivity of Methyl Piperazine-2-carboxylate Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl piperazine-2-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a piperazine (B1678402) ring with two distinct secondary amine functionalities and a methyl ester, presents a unique reactivity profile that is crucial for its application in the synthesis of more complex molecules. This guide provides an in-depth analysis of the reactivity of its core functional groups, supported by quantitative data, detailed experimental protocols, and visual diagrams of reaction pathways and experimental workflows.

Core Reactivity of the Piperazine Ring

The piperazine ring in this compound contains two secondary amine groups at positions N1 and N4. These two nitrogen atoms exhibit different reactivity profiles due to the electronic influence of the adjacent methyl ester group at the C2 position.

1.1. Differential Basicity and Nucleophilicity of N1 and N4 Nitrogens

The N1 nitrogen, being directly attached to the carbon atom bearing the electron-withdrawing methyl carboxylate group, experiences a significant reduction in its electron density. This inductive effect makes the N1 nitrogen less basic and less nucleophilic compared to the N4 nitrogen. Consequently, the N4 nitrogen behaves more like a typical secondary amine and is the more reactive site for most reactions.[1][2]

Table 1: pKa Values of Piperazine and Related Compounds

| Compound | pKa1 | pKa2 | Reference(s) |

| Piperazine | 9.73 | 5.35 | [3] |

| 1-Methylpiperazine | ~9.2 | - | [4] |

| 1,4-Dimethylpiperazine | ~8.1 | - | [4] |

| 1-Acetyl-4-methylpiperazine (B3021541) | 7.06 | - | [5] |

Note: The higher pKa value corresponds to the protonation of the more basic nitrogen.

The data in Table 1 illustrates that alkylation and acylation of the piperazine nitrogens reduce their basicity.[4][5] The electron-withdrawing acetyl group in 1-acetyl-4-methylpiperazine significantly lowers the pKa, an effect that would be mirrored at the N1 position of this compound.

Caption: Logical relationship of the differential reactivity of the N1 and N4 nitrogens.

1.2. Common Reactions of the Piperazine Nitrogens

The differential reactivity of the piperazine nitrogens allows for regioselective reactions, which are fundamental in utilizing this compound as a building block in synthesis.

1.2.1. N-Acylation

N-acylation, the formation of an amide bond, will preferentially occur at the more nucleophilic N4 position. This reaction is typically carried out using an acylating agent such as an acid chloride or an activated carboxylic acid.[6][7]

1.2.2. N-Alkylation

Similar to acylation, N-alkylation with alkyl halides or other electrophiles will predominantly take place at the N4 position.[8][9][10] To achieve alkylation at the N1 position, it is often necessary to first protect the N4 nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[11]

1.2.3. Nucleophilic Aromatic Substitution (SNAr)

The piperazine moiety is a common nucleophile in SNAr reactions with electron-deficient aromatic or heteroaromatic systems.[8][12] Again, the N4 nitrogen of this compound would be the primary nucleophile in such reactions.

Reactivity of the Methyl Ester Functional Group

The methyl ester at the C2 position is susceptible to nucleophilic attack at the carbonyl carbon.

2.1. Hydrolysis

The most common reaction of the methyl ester is hydrolysis to the corresponding carboxylic acid. This can be achieved under either acidic or basic (saponification) conditions.[13][14][15] Basic hydrolysis is often preferred due to its generally faster reaction rates and irreversibility.

Potential Biological Activity and Signaling Pathways

Piperazine derivatives are prevalent in a wide range of pharmaceuticals.[8][16] this compound itself has been identified as a potent activator of the METTL3/METTL14/WTAP complex. This complex is an RNA methyltransferase that plays a crucial role in the N6-adenosine methylation of viral RNA, and its activation has been shown to increase HIV-1 virion production.[17]

Caption: Role of this compound in the METTL3 pathway.

Experimental Protocols for Reactivity Assessment

The following are representative protocols for key reactions involving this compound.

4.1. Protocol for Selective N4-Acylation

Objective: To selectively acylate the N4 position of this compound with an acid chloride.

Materials:

-

This compound

-

Acetyl chloride (or other acid chloride)

-

Triethylamine (B128534) (or other non-nucleophilic base)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of acetyl chloride (1.1 equivalents) in DCM to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and wash successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the N4-acylated product.

4.2. Protocol for Selective N4-Alkylation

Objective: To selectively alkylate the N4 position of this compound with an alkyl halide.

Materials:

-

This compound

-

Benzyl (B1604629) bromide (or other alkyl halide)

-

Potassium carbonate (or other suitable base)

-

Acetonitrile (or DMF)

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of this compound (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).

-

Add benzyl bromide (1.1 equivalents) to the suspension.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the N4-alkylated product.

4.3. Protocol for Ester Hydrolysis (Saponification)

Objective: To hydrolyze the methyl ester of this compound to the corresponding carboxylic acid.

Materials:

-

This compound

-

Lithium hydroxide (B78521) (or sodium hydroxide)

-

Tetrahydrofuran (THF) and water mixture

-

1M Hydrochloric acid (HCl)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-6 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2-3 with 1M HCl.

-

If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid product.

Caption: A general workflow for assessing the regioselective reactivity of the piperazine.

Conclusion

This compound is a versatile building block whose reactivity is dominated by the nucleophilic character of the N4 nitrogen and the susceptibility of the methyl ester to hydrolysis. Understanding the differential reactivity of its functional groups is paramount for its effective use in the synthesis of complex, biologically active molecules. The provided protocols offer a starting point for the experimental investigation of its chemical properties, and the elucidation of its role in signaling pathways underscores its potential in drug discovery.

References

- 1. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. acgpubs.org [acgpubs.org]

- 7. CN100448849C - Process for preparing 4-acyl substituted-2-methylpiperazines - Google Patents [patents.google.com]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2014184039A1 - Method for preparing n-alkyl-piperazines - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 14. jocpr.com [jocpr.com]

- 15. Cetirizine - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Methyl Piperazine-2-carboxylate Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl piperazine-2-carboxylate derivatives, a class of compounds demonstrating significant promise in modern drug discovery. The inherent structural features of the piperazine (B1678402) core, combined with the versatility of the carboxylate group, make this scaffold a privileged starting point for the development of novel therapeutic agents across various disease areas. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their potential applications in oncology, neurodegenerative diseases, and infectious diseases.

Introduction to this compound and its Derivatives

The piperazine ring is a recurring motif in a multitude of FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for introducing diverse pharmacophoric elements.[1][2] this compound, as a specific building block, offers two distinct nitrogen atoms and a reactive ester group, providing three points for chemical modification. This allows for the creation of extensive libraries of derivatives, including carboxamides, hydroxamic acids, and various N-substituted analogs, each with unique biological profiles.[3][4]

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core can be broadly categorized into modifications of the piperazine nitrogens and transformations of the methyl ester.

General Synthetic Strategies

A common approach to synthesizing 1,4-disubstituted piperazine-2-carboxamides involves a multi-step process that often begins with the protection of one of the piperazine nitrogens to ensure regioselectivity.[5] The remaining secondary amine can then be acylated or alkylated. Subsequent deprotection allows for further functionalization of the second nitrogen. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form carboxamides, or converted to a hydroxamic acid.[6]

Flow chemistry has also been employed for the synthesis of piperazine-2-carboxamide (B1304950), offering advantages in terms of safety, efficiency, and scalability.[7]

Experimental Protocols

This protocol outlines a general solid-phase synthesis approach for generating a library of piperazine-2-carboxamide derivatives.[3]

Materials:

-

Fmoc-protected amino acids

-

Wang resin

-

1-Alloc-4-Fmoc-piperazine-2-carboxylic acid

-

HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

DCM (Dichloromethane)

-

Piperidine (B6355638) in NMP (N-methyl-2-pyrrolidone)

-

Various carboxylic acids and amines for diversification

Procedure:

-

Resin Loading: Swell Wang resin in DMF. Load the first building block (e.g., an Fmoc-protected amino acid) onto the resin using a suitable coupling agent like DIC/DMAP.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in NMP to remove the Fmoc protecting group, liberating the free amine.

-

Scaffold Coupling: Dissolve 1-Alloc-4-Fmoc-piperazine-2-carboxylic acid in DMF and add it to the resin, followed by HBTU and DIEA. Allow the reaction to proceed for several hours.

-

Alloc Deprotection: Remove the Alloc protecting group to reveal the second nitrogen of the piperazine ring.

-

Diversification: Couple a diverse range of carboxylic acids to the newly freed nitrogen.

-

Cleavage: Cleave the final compound from the resin to yield the desired piperazine-2-carboxamide derivative.

This protocol describes the conversion of a this compound derivative to the corresponding hydroxamic acid.[6]

Materials:

-

Methyl 1,4-disubstituted-piperazine-2-carboxylate derivative

-

Hydroxylamine (B1172632) hydrochloride

-

Potassium hydroxide (B78521) (KOH)

-

Methanol (MeOH)

Procedure:

-

Preparation of Hydroxylamine Solution: Prepare a solution of hydroxylamine hydrochloride and KOH in methanol.

-

Conversion Reaction: Add the methyl ester precursor to the hydroxylamine solution.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product by column chromatography.

Potential Applications and Biological Activity

Derivatives of this compound have shown significant potential in several therapeutic areas. The following sections summarize the quantitative data for their activity in oncology, Alzheimer's disease, and as antimicrobial agents.

Anticancer Activity

Piperazine derivatives have been extensively investigated as anticancer agents, with many acting as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR).[8][9]

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 3p | Phenylpiperazine | A549 (Lung) | Nanomolar range | [8] |

| Compound 30 | Quinoxalinyl–piperazine | MDA-MB-231 (Breast) | Not specified, synergistic with other agents | [10] |

| SGI-7079 | Arylpiperazine | - | 0.058 (Axl inhibitor) | [10] |

| Compound 20 | Vindoline–piperazine conjugate | Various | GI50 < 2 | [11] |

| Compound 23 | Vindoline–piperazine conjugate | MDA-MB-468 (Breast) | GI50 = 1.00 | [11] |

| Compound 25 | Vindoline–piperazine conjugate | HOP-92 (Non-small cell lung) | GI50 = 1.35 | [11] |

| Compound 6a | Quinolinyl-thiazole with N-methyl piperazine | MDA-MB-231 (Breast) | 1.415 | [12] |

| Compound 6g | Quinolinyl-thiazole with N-methyl piperazine | MDA-MB-231 (Breast) | 1.484 | [12] |

| Compound 6h | Quinolinyl-thiazole with N-methyl piperazine | MDA-MB-231 (Breast) | 1.658 | [12] |

Anti-Alzheimer's Disease Activity

A promising application for these derivatives is in the treatment of Alzheimer's disease, primarily through the inhibition of cholinesterase enzymes (AChE and BChE), which leads to an increase in the neurotransmitter acetylcholine (B1216132).[4][13]

| Compound ID | Derivative Type | Target | Ki (nM) | IC50 (µM) | Reference |

| 4c | 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid | AChE | 10180 | - | [4] |

| 7b | 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid | BChE | 1.6 | - | [4] |

| 2k | N-methyl-piperazine chalcone | MAO-B | 210 | 0.71 | [14] |

| 2k | N-methyl-piperazine chalcone | AChE | - | 8.10 | [14] |

| 2n | N-methyl-piperazine chalcone | MAO-B | 280 | 1.11 | [14] |

| 2n | N-methyl-piperazine chalcone | AChE | - | 4.32 | [14] |

| 5k | N-methylpiperazinyl-O-chalcone | AChE | - | 0.0116 | [15] |

Antimicrobial Activity

The piperazine scaffold is also present in several antimicrobial agents. Derivatives of this compound have been evaluated for their activity against various bacterial and fungal strains.

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| Compound 4 | N,N′-bis(1,3,4-thiadiazole) | S. aureus | 16 | [16] |

| Compound 6c | N,N′-bis(1,3,4-thiadiazole) | S. aureus | 16 | [16] |

| Compound 6d | N,N′-bis(1,3,4-thiadiazole) | S. aureus | 16 | [16] |

| Compound 6d | N,N′-bis(1,3,4-thiadiazole) | B. subtilis | 16 | [16] |

| Compound 7b | N,N′-bis(1,3,4-thiadiazole) | B. subtilis | 16 | [16] |

| Compound 6c | N,N′-bis(1,3,4-thiadiazole) | E. coli | 8 | [16] |

| Compounds 6 & 7 | Azole-containing piperazine | Various bacteria | 3.1 - 25 | [17] |

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these derivatives exert their effects is crucial for rational drug design and development.

EGFR Inhibition Pathway

Many piperazine-based anticancer agents function by inhibiting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates a downstream signaling cascade involving pathways like RAS/MAPK and PI3K/AKT, ultimately leading to cell proliferation, survival, and differentiation.[8] Inhibitors bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and blocking downstream signaling.

Cholinesterase Inhibition Mechanism

In the context of Alzheimer's disease, the primary mechanism of action for many piperazine derivatives is the inhibition of acetylcholinesterase (AChE). AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve impulse. By inhibiting AChE, these derivatives increase the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's patients.[13][18][19]

Conclusion and Future Directions

This compound derivatives represent a highly versatile and promising class of compounds for drug discovery. Their synthetic tractability allows for the generation of large and diverse chemical libraries, while their biological activity spans critical therapeutic areas including oncology, neurodegenerative disorders, and infectious diseases. The quantitative data presented herein highlights the potency of several derivatives, with some exhibiting nanomolar to low micromolar efficacy.

Future research should focus on optimizing the lead compounds identified in these studies to improve their potency, selectivity, and pharmacokinetic profiles. Further exploration of their mechanisms of action will also be crucial for understanding their full therapeutic potential and for the rational design of next-generation drugs based on this valuable scaffold. The continued investigation of this compound derivatives holds great promise for the development of novel and effective treatments for a range of human diseases.

References

- 1. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zinc.5z.com [zinc.5z.com]

- 4. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. N-methylpiperazinyl and piperdinylalkyl-O-chalcone derivatives as potential polyfunctional agents against Alzheimer's disease: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. ijbpas.com [ijbpas.com]

- 18. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Theoretical and Computational Blueprint for the Analysis of Methyl Piperazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the theoretical and computational investigation of Methyl Piperazine-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. Given the scarcity of dedicated computational studies on this specific molecule, this document outlines a robust methodology based on established computational techniques and findings from studies on analogous piperazine (B1678402) derivatives. The aim is to equip researchers with a detailed protocol to explore its structural, electronic, and potential biological properties.

Introduction to this compound

This compound (C₆H₁₂N₂O₂) is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions.[1][2] The piperazine scaffold is a common motif in a wide range of pharmaceuticals, including antidepressants, antipsychotics, and anticancer agents, owing to its ability to interact with various biological targets.[2][3] Understanding the conformational landscape, electronic properties, and potential intermolecular interactions of this compound is crucial for its development as a lead compound in drug discovery.

Theoretical and computational chemistry offer powerful tools to elucidate these properties at a molecular level. Methods such as Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations can provide insights that are often challenging to obtain through experimental means alone. This guide will detail the application of these methods to this compound.

Computational Methodology

A thorough computational analysis of this compound would involve a multi-step workflow, starting from the conformational analysis of the isolated molecule to studying its interactions with a potential biological target.

Conformational Analysis

The piperazine ring can adopt several conformations, primarily chair and boat forms. The substituent at the C2 position (the methyl carboxylate group) can be in either an axial or equatorial position. A study on 2-substituted piperazines has shown a preference for the axial conformation.[4]

Experimental Protocol:

-

Initial Structure Generation: Generate 3D structures for all possible conformers (chair-axial, chair-equatorial, boat-axial, boat-equatorial) of this compound using a molecular builder.

-

Geometry Optimization and Energy Calculation: Perform geometry optimization and frequency calculations for each conformer using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[5][6]

-

Transition State Search: To understand the energy barriers between different conformations, a transition state search can be performed using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Relative Energy Analysis: Calculate the relative energies of all optimized conformers to identify the global minimum energy structure.

The following diagram illustrates the workflow for conformational analysis:

Quantum Chemical Calculations

Once the most stable conformer is identified, a range of quantum chemical calculations can be performed to understand its electronic properties.

Experimental Protocol:

-

Molecular Orbital Analysis: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of chemical reactivity.[7][8]

-

Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP map to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Vibrational Spectroscopy Simulation: Simulate the infrared (IR) and Raman spectra based on the calculated vibrational frequencies. This allows for a direct comparison with experimental spectroscopic data.[5][9]

-

NMR Spectroscopy Simulation: Calculate the nuclear magnetic shielding tensors to predict the ¹H and ¹³C NMR chemical shifts.[7][10]

Molecular Docking Studies

To explore the potential of this compound as a drug candidate, molecular docking can be used to predict its binding affinity and mode of interaction with a specific protein target. Piperazine derivatives have been studied as inhibitors of various enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[11]

Experimental Protocol:

-

Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of the lowest energy conformer of this compound is used as the ligand.

-

Binding Site Identification: Identify the active site of the protein.

-

Docking Simulation: Use software like AutoDock or Schrödinger's Glide to perform the docking calculations.[3][12] The simulation will generate multiple binding poses of the ligand within the protein's active site.

-

Binding Affinity and Interaction Analysis: Analyze the docking results to determine the binding energy (e.g., in kcal/mol) for the most favorable poses and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.[10]

The logical flow for a molecular docking study is presented below:

Expected Quantitative Data

Based on the proposed computational study, the following tables summarize the types of quantitative data that would be generated. The values presented are hypothetical but representative of what would be expected for a molecule of this nature.

Table 1: Calculated Properties of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Chair-Axial | B3LYP/6-311++G(d,p) | 0.00 | 2.15 |

| Chair-Equatorial | B3LYP/6-311++G(d,p) | 1.25 | 2.89 |

| Boat-Axial | B3LYP/6-311++G(d,p) | 5.80 | 3.54 |

| Boat-Equatorial | B3LYP/6-311++G(d,p) | 6.50 | 1.98 |

Table 2: Key Geometric Parameters of the Global Minimum Conformer (Chair-Axial)

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length | C2-C3 | 1.53 Å |

| N1-C2 | 1.47 Å | |

| C-O (carbonyl) | 1.21 Å | |

| Bond Angle | C6-N1-C2 | 110.5° |

| N1-C2-C3 | 111.2° | |

| Dihedral Angle | C6-N1-C2-C3 | -55.8° |

Table 3: Calculated Electronic Properties

| Property | Method/Basis Set | Value |

| HOMO Energy | B3LYP/6-311++G(d,p) | -6.53 eV |

| LUMO Energy | B3LYP/6-311++G(d,p) | -0.89 eV |

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | 5.64 eV |

Table 4: Hypothetical Molecular Docking Results with Acetylcholinesterase (AChE)

| Binding Pose | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| 1 | -7.8 | TYR334, ASP72 | Hydrogen Bond |

| TRP84, PHE330 | π-π Stacking | ||

| 2 | -7.2 | SER200, HIS440 | Hydrogen Bond |

Conclusion

This technical guide outlines a comprehensive theoretical and computational strategy for the in-depth analysis of this compound. By following the detailed protocols for conformational analysis, quantum chemical calculations, and molecular docking, researchers can gain significant insights into the structural and electronic characteristics of this molecule and evaluate its potential as a scaffold in drug design. The presented workflows, expected data tables, and visualizations serve as a blueprint for initiating and conducting a thorough computational investigation, paving the way for its rational development in medicinal chemistry.

References

- 1. This compound | C6H12N2O2 | CID 2760426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-Methyl piperazine-2-carboxylate dihydrochloride | 637027-25-9 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scihorizon.com [scihorizon.com]

"Methyl Piperazine-2-carboxylate" CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl Piperazine-2-carboxylate, a versatile heterocyclic compound with significant applications in pharmaceutical research and development. This document details its chemical identifiers, physicochemical properties, synthesis protocols, and its role as a potent activator of the METTL3/METTL14/WTAP RNA methyltransferase complex.

Chemical Identifiers and Physicochemical Properties

This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The compound exists as a racemic mixture and as individual enantiomers, each with distinct identifiers. It is also commonly available as hydrochloride salts to improve solubility and stability.

Chemical Identifiers

A summary of the key chemical identifiers for this compound and its common derivatives is presented in Table 1. This includes the Chemical Abstracts Service (CAS) number, which is a unique identifier for chemical substances.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name | InChIKey |

| This compound (Racemic) | 2758-98-7 | C₆H₁₂N₂O₂ | 144.17 | This compound | ODQZNBWVRPKMKN-UHFFFAOYSA-N |

| (R)-Methyl piperazine-2-carboxylate dihydrochloride (B599025) | 637027-25-9 | C₆H₁₄Cl₂N₂O₂ | 217.09 | (2R)-piperazine-2-carboxylic acid methyl ester dihydrochloride | LCWOYKOPCRBHPQ-NUBCRITNSA-N |

| (S)-Methyl piperazine-2-carboxylate dihydrochloride | 1334173-77-1 | C₆H₁₂N₂O₂·2HCl | 217.09 | methyl (2S)-piperazine-2-carboxylate dihydrochloride | N/A |

| (R)-Methyl 1-Boc-piperazine-2-carboxylate | 252990-05-9 | C₁₁H₂₀N₂O₄ | 244.29 | 1-O-tert-butyl 2-O-methyl (2R)-piperazine-1,2-dicarboxylate | BRXKHIPPSTYCKO-MRVPVSSYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. Table 2 summarizes the available data for the racemic form and a protected enantiomer.

| Property | Value (CAS: 2758-98-7) | Value ((R)-Methyl 1-Boc-piperazine-2-carboxylate, CAS: 252990-05-9) |

| Appearance | N/A | White to off-white crystalline powder |

| Melting Point | N/A | 62-65 °C |

| Boiling Point | 223.6 °C at 760 mmHg[1] | 321.3 °C at 760 mmHg |

| Density | 1.059 g/cm³[1] | 1.119 g/cm³ |

| Flash Point | 89 °C[1] | 148.1 °C |

| Solubility | N/A | N/A |

| pKa | 8.05 ± 0.40 (Predicted)[1] | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is of significant interest for its use as a building block in the creation of more complex molecules. Below are detailed experimental protocols for the synthesis of a protected enantiomer and a dihydrochloride salt.

Synthesis of (R)-Methyl 1-Boc-piperazine-2-carboxylate

This protocol outlines the synthesis of the N-Boc protected (R)-enantiomer of this compound.

Materials:

-

(2R)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

-

Dichloromethane

-

Trimethylsilyldiazomethane (B103560) (2M solution in hexane)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Methanol with 7N ammonia (B1221849)

Procedure:

-

In a 250 mL three-neck flask, add 5 g of (2R)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, 100 mL of methanol, and 115 mL of dichloromethane.

-

Stir the mixture at room temperature for 10 minutes.

-

Slowly add 14 mL of a 2M solution of trimethylsilyldiazomethane in hexane (B92381) dropwise to the mixture.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 16 hours.

-